
Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is a chemical compound with the molecular formula C8H15O5PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-oxotetrahydrofuran-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-diethyl S-phenyl phosphorothioate
- O,O-diethyl S-(p-nitrophenyl) phosphorothioate
- O,O-diethyl phosphorodithioate
Uniqueness
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorothioate compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
3874-64-4 |
|---|---|
Molekularformel |
C8H15O5PS |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
3-diethoxyphosphorylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H15O5PS/c1-3-12-14(10,13-4-2)15-7-5-6-11-8(7)9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BLQMNYJYAOEOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
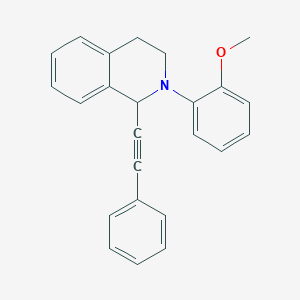

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
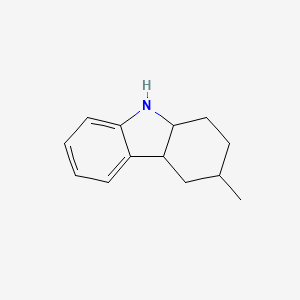
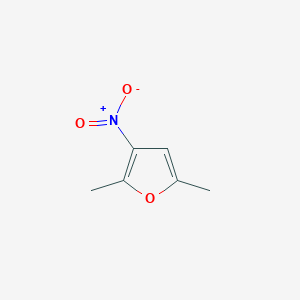
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
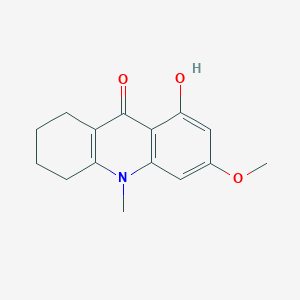

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
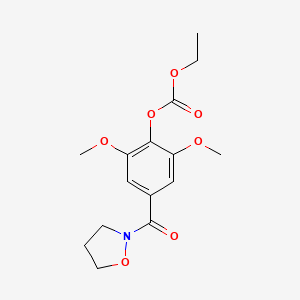
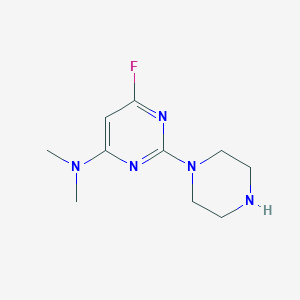
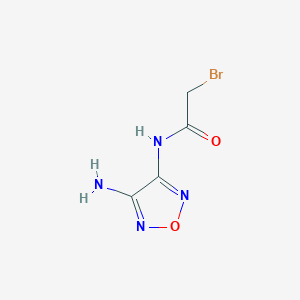
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
